N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
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Overview
Description
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol This compound features a cyclopropyl group attached to an oxazole ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
One common method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the oxazole ring . The cyclopropanamine group can then be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The oxazole ring and cyclopropanamine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl] (ethyl)amine: This compound has an ethyl group instead of a cyclopropanamine group, leading to different chemical and biological properties.
This compound derivatives: Various derivatives with different substituents on the oxazole ring or cyclopropanamine moiety can exhibit unique properties and applications.
This compound stands out due to its specific structural features and the versatility it offers in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7(1)10-5-9(12-13-10)6-11-8-3-4-8/h5,7-8,11H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPXHVTNMFVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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